molecular formula C18H20N2O2S2 B2514830 6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896347-03-8

6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2514830
CAS RN: 896347-03-8
M. Wt: 360.49
InChI Key: LWXGOTGQDXECQH-UHFFFAOYSA-N
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Description

The compound of interest, 6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemical properties and biological activities of related benzo[b]thiophene derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates described in paper involves a Gewald three-component reaction followed by dehydrogenation. Similarly, the synthesis of dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides follows a five-step reaction sequence. These methods suggest that the synthesis of the compound of interest would also require careful planning and execution of multiple reaction steps.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle. This moiety is known to impart significant biological activity to the molecules. The presence of additional functional groups, such as amides and carboxylates, can further influence the molecular interactions and stability of these compounds .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo a variety of chemical reactions. For example, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile leads to the formation of several fused thiophene derivatives . This indicates that the compound of interest may also participate in diverse chemical reactions, potentially leading to the formation of pharmacologically active products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen within the core structure can affect the compound's solubility, stability, and reactivity. For instance, the antimicrobial activity of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives suggests that the compound of interest may also exhibit similar properties . Additionally, the synthesis of metal complexes with benzo[b]thiophene derivatives indicates that the compound may form chelates with metal ions, which could be relevant for its biological activity.

Scientific Research Applications

Heterocyclic Synthesis

One significant application of 6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and related compounds in scientific research is in the synthesis of heterocyclic compounds. These compounds serve as key intermediates for the development of various heterocyclic derivatives with potential biological activities. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, synthesized through the coupling of related compounds, have shown reactivity towards various nitrogen nucleophiles, yielding a variety of heterocyclic derivatives such as pyrazoles, isoxazoles, pyrimidines, triazines, and others. This highlights the compound's role in expanding the chemical space of heterocyclic chemistry, which is crucial for drug discovery and material science (Mohareb et al., 2004).

Luminescent Materials

Another intriguing application is in the development of luminescent materials. Derivatives of 6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and similar structures have been explored for their potential in forming non-covalent complexes that exhibit photoluminescence. This property is particularly interesting for the design of new materials with potential applications in optoelectronics, including organic light-emitting diodes (OLEDs) and other photonic devices. The study of these complexes and their luminescent properties contributes to the understanding of molecular interactions and the design of novel luminescent materials (Osterod et al., 2001).

Antimicrobial Agents

In the realm of medicinal chemistry, derivatives of 6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been synthesized and evaluated for their antimicrobial properties. This research avenue is crucial for the discovery of new antimicrobial agents in the face of rising antibiotic resistance. By exploring the structure-activity relationships of these derivatives, researchers aim to identify new compounds with potent antimicrobial activities, which could lead to the development of new classes of antibiotics (Kolisnyk et al., 2015).

properties

IUPAC Name

6-methyl-2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-10-7-8-11-14(9-10)24-18(15(11)16(19)21)20-17(22)12-5-3-4-6-13(12)23-2/h3-6,10H,7-9H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXGOTGQDXECQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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